Hibifolin

概要

説明

ヒビフォリンは、アベルモスクス・マニホット (Linnヒビフォリンは、その多様な生物活性、特に抗炎症、神経保護、抗菌特性により、大きな関心を集めています 。) の花に含まれる天然の化合物です。

準備方法

合成経路と反応条件

ヒビフォリンは、ゴシピチンをグルクロン酸でグリコシル化することで合成できます。この反応は、通常、触媒の存在下で、グリコシルドナーとアクセプターを使用します。 反応条件には、通常、フラボノールグリコシドの安定性を確保するために、穏やかな温度と中性pHが含まれます .

工業生産方法

ヒビフォリンの工業生産には、植物源、特にアベルモスクス・マニホットの花からの化合物の抽出が含まれます。 抽出プロセスには、溶媒抽出、続いてクロマトグラフィー技術を使用した精製が含まれており、ヒビフォリンを純粋な形で分離します .

化学反応の分析

反応の種類

ヒビフォリンは、次のような様々な化学反応を起こします。

酸化: ヒビフォリンは、酸化されてキノンや他の酸化誘導体になります。

還元: 還元反応は、ヒビフォリンをその還元型に変換することができ、その生物活性を変化させます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ヒビフォリンの様々な酸化誘導体、還元誘導体、置換誘導体があり、それぞれが異なる生物活性を示します .

科学研究への応用

科学的研究の応用

Neuroprotective Effects

Hibifolin has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can prevent beta-amyloid-induced cell death in primary cortical neurons. The compound demonstrates a dose-dependent protective effect by:

- Inhibiting Calcium Mobilization : this compound prevents beta-amyloid-induced calcium mobilization, which is crucial in neuronal apoptosis.

- Reducing Caspase Activation : It significantly lowers the activation of caspases-3 and -7, enzymes that play a key role in the apoptosis pathway.

- Suppressing DNA Fragmentation : this compound effectively mitigates DNA fragmentation induced by beta-amyloid exposure.

- Activating Akt Pathway : The compound induces phosphorylation of Akt, a critical survival signaling pathway in neurons.

These mechanisms suggest that this compound could be a promising candidate for developing drugs or dietary supplements aimed at treating Alzheimer's disease and other neurodegenerative conditions .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly in models of acute lung injury induced by lipopolysaccharides (LPS). Studies have shown that this compound can improve pathophysiological features and reduce pro-inflammatory responses through the NFκB signaling pathway. Key findings include:

- Reduction of Inflammatory Markers : this compound treatment significantly decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Improvement in Lung Function : In animal models, this compound has been shown to alleviate symptoms associated with acute lung injury, indicating its potential as a therapeutic agent for respiratory conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research findings indicate that this compound acts as an inhibitor of sortase A (SrtA), an enzyme critical for bacterial virulence. The main points include:

- Inhibition of Bacterial Adhesion : this compound significantly reduces bacterial adhesion to host cells and biofilm formation.

- Synergistic Effects with Antibiotics : When combined with cefotaxime, this compound enhances therapeutic efficacy against MRSA infections in vivo.

- Direct Binding to SrtA : Molecular docking studies confirm that this compound binds directly to the SrtA protein, inhibiting its activity with an IC50 value of 31.20 μg/mL .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits calcium mobilization; reduces caspase activation; activates Akt | Prevents beta-amyloid-induced cell death; potential for Alzheimer's treatment |

| Anti-inflammation | Modulates NFκB pathway | Reduces pro-inflammatory cytokines; improves lung function |

| Antimicrobial | Inhibits sortase A | Reduces bacterial adhesion; enhances antibiotic efficacy |

Case Studies

- Neuroprotective Case Study : In a study involving cultured cortical neurons, this compound was pre-treated to assess its protective effects against beta-amyloid toxicity. Results demonstrated significant reductions in cell death and apoptosis markers, supporting its potential use in neurodegenerative therapies .

- Anti-inflammatory Case Study : An animal model of acute lung injury showed that this compound administration led to decreased inflammatory responses and improved lung function metrics compared to control groups treated with LPS alone .

- Antimicrobial Case Study : In vivo studies using MRSA-infected mice revealed that treatment with this compound not only reduced bacterial load but also improved survival rates when combined with standard antibiotics .

作用機序

ヒビフォリンは、様々な分子標的と経路を通じてその効果を発揮します。

ソルターゼA阻害: ヒビフォリンは、黄色ブドウ球菌の病原性に関連する酵素であるソルターゼAの活性を阻害します。

神経保護: ヒビフォリンは、神経変性疾患の文脈で重要となる、β-アミロイド誘発性神経毒性を阻害することで、ニューロンを保護します.

類似化合物との比較

ヒビフォリンは、次のような他のフラボノールグリコシドと比較されます。

ケルセチン: ヒビフォリンと同様に、ケルセチンは抗酸化作用と抗炎症作用を示しますが、グリコシル化パターンが異なります。

ケンフェロール: 別のフラボノールグリコシドで、同様の生物活性を示しますが、構造的特徴が異なります。

ミリスチン: 強力な抗酸化作用で知られるミリスチンは、ヒビフォリンと一部類似していますが、追加のヒドロキシル基を持っています.

ヒビフォリンは、グルクロン酸との独自のグリコシル化により際立っており、これは、独特の生物活性を付与し、その溶解性とバイオアベイラビリティを高めます .

生物活性

Hibifolin, a flavonol glycoside derived from herbal plants, has garnered attention for its diverse biological activities, particularly in neuroprotection and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Neuroprotective Effects

This compound has been shown to exhibit significant neuroprotective properties, particularly in the context of Alzheimer's disease (AD). A study demonstrated that this compound effectively prevented cell death induced by aggregated beta-amyloid (Aβ), a known contributor to AD pathology. The compound was found to:

- Prevent Aβ-induced cell death : In primary cortical neurons, this compound exhibited a dose-dependent protective effect against Aβ toxicity.

- Inhibit calcium mobilization : Pre-treatment with this compound abolished Aβ-induced Ca²⁺ mobilization.

- Reduce caspase activation : The activation of caspases-3 and -7, which are crucial mediators of apoptosis, was significantly reduced.

- Suppress DNA fragmentation : this compound also suppressed DNA fragmentation induced by Aβ.

Moreover, this compound induced Akt phosphorylation in cortical neurons, suggesting a mechanism for its neuroprotective action. These findings indicate that this compound may have potential as a therapeutic agent for AD .

Antimicrobial Activity

Recent research has identified this compound as a potent inhibitor of sortase A (SrtA), an enzyme critical for the virulence of methicillin-resistant Staphylococcus aureus (MRSA). Key findings include:

- Inhibition of SrtA : this compound demonstrated an IC₅₀ value of 31.20 µg/mL against SrtA activity.

- Reduced bacterial adhesion and biofilm formation : this compound treatment led to decreased adhesion of MRSA to host cells and diminished biofilm formation.

- In vivo efficacy : In a pneumonia model using C57BL/6J mice infected with MRSA, this compound improved survival rates when used in combination with cefotaxime, showcasing its potential as an adjuvant therapy for bacterial infections.

The binding interaction between this compound and SrtA was confirmed through fluorescence quenching assays and molecular docking studies, highlighting its direct targeting mechanism .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound based on recent research findings:

Case Studies

-

Neuroprotection in Alzheimer's Disease :

- In vitro studies demonstrated that this compound can protect neurons from Aβ toxicity, suggesting its potential use in developing supplements or drugs for AD treatment.

-

MRSA Infection Model :

- In vivo studies indicated that this compound not only inhibited MRSA pathogenicity but also improved survival rates in infected mice when combined with conventional antibiotics.

特性

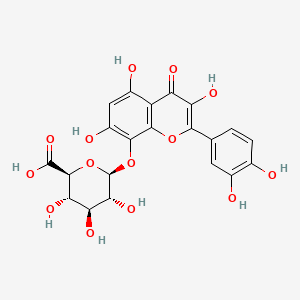

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203913 | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-56-8 | |

| Record name | Hibifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hibifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hibifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIBIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。